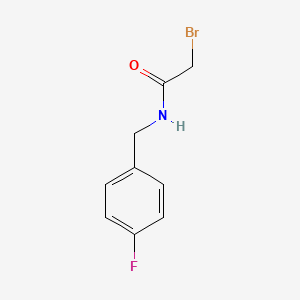
3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE
Overview
Description
3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE is an organic compound with a unique structure that includes a phthalide core substituted with methoxy and nitromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE typically involves multi-step reactions starting from phthalic anhydride. One common route includes nitration to introduce the nitro group, followed by methoxylation to add the methoxy group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired substitutions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products:
Scientific Research Applications
3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect cellular pathways and enzyme activities, leading to the observed biological effects .
Comparison with Similar Compounds
- 3-Methoxy-4-nitrophthalide
- 3-Methoxy-3-methylphthalide
- 3-Nitromethylphthalide
Comparison: 3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE is unique due to the presence of both methoxy and nitromethyl groups on the phthalide core. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C10H9NO5 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
3-methoxy-3-(nitromethyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C10H9NO5/c1-15-10(6-11(13)14)8-5-3-2-4-7(8)9(12)16-10/h2-5H,6H2,1H3 |
InChI Key |
RSAZKHRUKRPGJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2=CC=CC=C2C(=O)O1)C[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE](/img/structure/B8796299.png)




![2-Chloro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B8796339.png)
![2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole](/img/structure/B8796353.png)

